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molecular formula C9H15NO2 B072715 Ethyl 2-amino-1-cyclohexene-1-carboxylate CAS No. 1128-00-3

Ethyl 2-amino-1-cyclohexene-1-carboxylate

Cat. No. B072715
M. Wt: 169.22 g/mol
InChI Key: JBZVWABPSHNPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799775B2

Procedure details

To 7N-ammonia-methanol solution, 170 g of ethyl 2-oxocyclohexanecarboxylate was added and stirred for an overnight at room temperature. Concentrating the solvent under reduced pressure, crude crystals were obtained, which were recrystallized from ethyl acetate-n-hexane to provide 152 g (90%) of 2-aminocyclohex-1-enecarboxylic acid ethyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].CO.O=[C:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[C:11]([O:13][CH2:14][CH3:15])=[O:12]>>[CH2:14]([O:13][C:11]([C:6]1[CH2:7][CH2:8][CH2:9][CH2:10][C:5]=1[NH2:1])=[O:12])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.CO
Name
Quantity
170 g
Type
reactant
Smiles
O=C1C(CCCC1)C(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for an overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
crude crystals were obtained
CUSTOM
Type
CUSTOM
Details
which were recrystallized from ethyl acetate-n-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 152 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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